molecular formula C4H6ClN3O2S B1285010 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride CAS No. 1171535-57-1

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

Cat. No. B1285010
M. Wt: 195.63 g/mol
InChI Key: KEGHTJPIWPZANP-UHFFFAOYSA-N
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Description

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazines, which are heterocyclic compounds containing a thiadiazine ring, a type of sulfur-nitrogen containing ring. The compound is characterized by the presence of an amino group and a carboxylic acid group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-amino-1,3,4-thiadiazines typically involves the cyclization of thiosemicarbazide with various carbonyl compounds. For instance, treatment of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazide can yield 2-amino-5-carbomethoxy-6-phenyl-6H-1,3,4-thiadiazine under certain conditions . Similarly, cyclization of thiosemicarbazide with ethyl bromopyruvate in concentrated hydrochloric acid can produce 2-amino-1,3,4-thiadiazine derivatives . These reactions are influenced by the acidity of the medium and are subject to thermodynamic control.

Molecular Structure Analysis

The molecular structure of 2-amino-1,3,4-thiadiazines can be complex, with the possibility of different conformers existing in solution. For example, 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides exhibit rotational isomerism around the nitroso group, which is stabilized by hydrogen bonds with adjacent amino groups . Although this is not the exact compound , it provides insight into the potential structural complexity and conformational behavior of thiadiazine derivatives.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-1,3,4-thiadiazines includes the ability to undergo various transformations. For instance, 5-carbonyl-substituted 2-amino-1,3,4-thiadiazines can rearrange to thiazole derivatives in an acidic medium . Hydrolysis reactions of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides have been shown to afford different hydrolyzed products, indicating that hydrolysis is a potential reaction pathway for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3,4-thiadiazines are influenced by their functional groups and molecular structure. The presence of amino and carboxylic acid groups suggests that these compounds can exhibit both basic and acidic properties, respectively. The stability of different conformers, as indicated by studies on similar compounds, can affect properties such as solubility and reactivity . The exact physical properties of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride would require empirical data for a comprehensive analysis.

properties

IUPAC Name

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(1-10-4)3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHTJPIWPZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588703
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

CAS RN

1171535-57-1
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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